molecular formula C18H19FN6O4 B6481183 3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3,4,5-trimethoxyphenyl)urea CAS No. 897624-07-6

3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3,4,5-trimethoxyphenyl)urea

Cat. No. B6481183
CAS RN: 897624-07-6
M. Wt: 402.4 g/mol
InChI Key: LWIFOFVZDUNZKE-UHFFFAOYSA-N
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Description

The compound “3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3,4,5-trimethoxyphenyl)urea” is a complex organic molecule. It contains a tetrazole ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The molecule also contains a urea group and a trimethoxyphenyl group .

Scientific Research Applications

Antiviral Activity

Indole derivatives, such as F2072-0369, have been explored for their antiviral potential. For instance:

Asymmetric Synthesis Intermediates

F2072-0369 can serve as a chiral intermediate in asymmetric synthesis. Triflation of F2072-0369 yields a valuable intermediate, which can be used in the future synthesis of aminophosphines for asymmetric catalysis .

Antibacterial and Antifungal Activity

Indole derivatives, including 1,2,4-triazoles, exhibit comprehensive biological activities against bacteria and fungi . Although specific data for F2072-0369 are scarce, exploring its antibacterial and antifungal effects could be valuable.

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the diverse activities observed in similar compounds . Additionally, further studies could focus on optimizing the synthesis process and investigating the compound’s physical and chemical properties.

properties

IUPAC Name

1-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O4/c1-27-14-8-12(9-15(28-2)17(14)29-3)21-18(26)20-10-16-22-23-24-25(16)13-6-4-11(19)5-7-13/h4-9H,10H2,1-3H3,(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIFOFVZDUNZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea

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